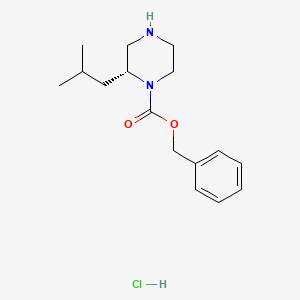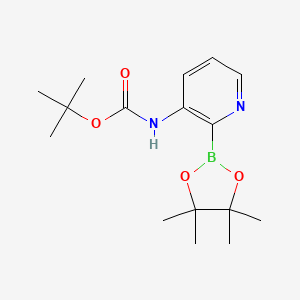
1-Bromopentane-1,1,2,2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentane-1,1,2,2-d4 is a deuterated derivative of 1-Bromopentane, where four hydrogen atoms are replaced by deuterium atoms. This compound is a bromoalkane, characterized by the presence of a bromine atom attached to a pentane chain. It is a colorless liquid and is used in various chemical reactions and research applications.
Mécanisme D'action
Target of Action
1-Bromopentane-1,1,2,2-d4, also known as deuterated 1-Bromopentane, is a bromoalkane . Bromoalkanes are a group of compounds where one or more hydrogen atoms in an alkane are replaced by bromine atoms
Mode of Action
The mode of action of this compound is primarily through its reactivity as a bromoalkane. Most 1-bromoalkanes, including 1-Bromopentane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . This leads to anti-Markovnikov addition, giving the 1-bromo derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromopentane-1,1,2,2-d4 can be synthesized through the bromination of 1-Pentanol-1,1,2,2-d4. The reaction involves the use of hydrogen bromide in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen bromide to 1-Pentanol-1,1,2,2-d4 in a reactor, followed by distillation to purify the product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromopentane-1,1,2,2-d4 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentene derivatives.
Oxidation and Reduction: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common reagents. The reactions are typically carried out in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide.
Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are pentanol, pentanenitrile, and pentylamine.
Elimination Reactions: The primary product is pentene.
Oxidation and Reduction: Depending on the reagents, products can include pentanoic acid or pentane.
Applications De Recherche Scientifique
1-Bromopentane-1,1,2,2-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in mechanistic studies of nucleophilic substitution and elimination reactions.
Biology: It is used in labeling studies to trace metabolic pathways and understand enzyme mechanisms.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Comparaison Avec Des Composés Similaires
1-Bromopentane-1,1,2,2-d4 can be compared with other bromoalkanes such as:
1-Bromopentane: The non-deuterated version, which has similar reactivity but different kinetic isotope effects.
2-Bromopentane: An isomer with the bromine atom on the second carbon, leading to different reactivity and product distribution.
1-Bromohexane: A longer chain bromoalkane with different physical properties and reactivity.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and distinct kinetic properties, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)



![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B597286.png)




![2-[1-[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B597293.png)
![Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B597294.png)
